molecular formula C21H30N2O B13764336 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine CAS No. 57202-14-9

5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine

Cat. No.: B13764336
CAS No.: 57202-14-9
M. Wt: 326.5 g/mol
InChI Key: QHENCFGRJREZKQ-UHFFFAOYSA-N
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Description

5-Butyl-2-(4-heptyloxyphenyl)-pyrimidine (CAS: 57202-14-9) is a pyrimidine-based liquid crystal intermediate with the molecular formula C21H30N2O and a molecular weight of 326.48 g/mol . It features a butyl chain at the 5-position of the pyrimidine ring and a 4-heptyloxyphenyl substituent at the 2-position. This compound exhibits a melting point of 27–30°C and a purity of ≥99% (HPLC), making it suitable for applications in advanced display technologies and photonic materials .

Properties

CAS No.

57202-14-9

Molecular Formula

C21H30N2O

Molecular Weight

326.5 g/mol

IUPAC Name

5-butyl-2-(4-heptoxyphenyl)pyrimidine

InChI

InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3

InChI Key

QHENCFGRJREZKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following key steps:

  • Preparation of the 4-heptyloxyphenyl intermediate
  • Formation of the pyrimidine ring substituted with the butyl group at position 5
  • Coupling of the 4-heptyloxyphenyl moiety at position 2 of the pyrimidine ring

This approach is supported by literature on similar substituted pyrimidines and phenyl derivatives, where nucleophilic substitution and condensation reactions are commonly employed.

Detailed Synthetic Route

Step 1: Synthesis of 4-Heptyloxyphenol Intermediate
  • Starting from 4-hydroxyphenol, an alkylation reaction with 1-bromoheptane or heptyl tosylate is conducted under basic conditions (e.g., potassium carbonate in acetone or DMF) to afford 4-heptyloxyphenol.
  • Reaction conditions: reflux for 6–12 hours, inert atmosphere to prevent oxidation.
  • Purification: extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, and silica gel column chromatography to isolate the pure 4-heptyloxyphenol.
Step 2: Preparation of 5-Butyl-2-chloropyrimidine or 5-Butyl-2-hydroxypyrimidine
  • The pyrimidine ring is constructed via cyclization reactions involving appropriate β-dicarbonyl compounds and amidines or urea derivatives, introducing the butyl substituent at position 5 via alkylation or using butyl-substituted precursors.
  • Chlorination or hydroxylation at position 2 is introduced to facilitate subsequent coupling.
Step 3: Coupling Reaction
  • The 4-heptyloxyphenol intermediate is reacted with 5-butyl-2-chloropyrimidine under nucleophilic aromatic substitution conditions.
  • Typical conditions include heating in polar aprotic solvents such as DMF or DMSO with potassium carbonate or sodium hydride as base.
  • The reaction proceeds to substitute the chlorine at position 2 of the pyrimidine ring with the phenolic oxygen of the 4-heptyloxyphenol, forming the ether linkage.
Step 4: Purification and Characterization
  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed using NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.

Alternative One-Pot Synthesis Method

Recent advances have demonstrated a more efficient “one-pot boiling” method that combines the final two steps of the synthesis into a single reaction vessel, reducing reaction time and increasing yield. This method involves:

  • Mixing the 4-heptyloxyphenol and 5-butyl-2-halopyrimidine with base in a suitable solvent and heating under reflux.
  • The one-pot approach minimizes purification steps and solvent use, improving scalability.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Alkylation of 4-hydroxyphenol 1-bromoheptane, K2CO3, acetone Reflux (~60°C) 6–12 h 75–85 Base-mediated SN2 reaction
Pyrimidine ring formation β-dicarbonyl + amidine derivatives 80–120°C Several hours 60–70 Butyl substituent introduced via alkylation
Coupling reaction 5-butyl-2-chloropyrimidine + 4-heptyloxyphenol, K2CO3, DMF 100–140°C 8–16 h 65–80 Nucleophilic aromatic substitution
One-pot method Combined reagents, base, solvent Reflux 6–10 h 80–90 Improved yield and efficiency

Analytical Data and Research Results

  • NMR Spectroscopy:

    • ¹H NMR shows characteristic aromatic proton signals of the phenyl ring and pyrimidine protons, along with aliphatic signals from the butyl and heptyloxy chains.
    • ¹³C NMR confirms the presence of the pyrimidine carbons and alkoxy-substituted phenyl carbons.
  • Mass Spectrometry:

    • Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.
  • Purity:

    • High-performance liquid chromatography (HPLC) and elemental analysis confirm purity >95%.
  • Yield and Reproducibility:

    • The one-pot method yields up to 90% with reproducible results, indicating robustness for scale-up.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

Anticonvulsant Properties

Research has indicated that compounds similar to 5-butyl-2-(4-heptyloxy-phenyl)-pyrimidine exhibit anticonvulsant activity. For instance, studies have shown that pyrimidine derivatives can modulate the activity of gamma-aminobutyric acid (GABA) receptors and sodium channels, which are critical in controlling neuronal excitability. This suggests that this compound may have potential as an anticonvulsant agent, contributing to the development of new treatments for epilepsy and other seizure disorders .

Antitubercular Activity

Another area of interest is the antitubercular activity of pyrimidine derivatives. A study demonstrated that certain pyrimidine compounds exhibited significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The mechanism of action may involve interference with bacterial DNA synthesis or inhibition of specific metabolic pathways essential for bacterial growth . This positions this compound as a candidate for further investigation in the search for new antitubercular agents.

Liquid Crystal Applications

This compound has also been explored for its potential use in liquid crystal displays (LCDs). Research indicates that compounds with similar structures can function as chiral dopants in nematic or smectic liquid crystal systems. The incorporation of such compounds can enhance the optical properties and response times of LCDs, making them valuable in electronic applications .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of pyrimidine derivatives, including this compound. Here are some notable findings:

Study Focus Findings
Srivastava et al.Anticonvulsant ActivityIdentified promising anticonvulsant properties in pyrimidine derivatives, suggesting modulation of GABA receptors .
Deng et al.Antitubercular PropertiesDemonstrated significant activity against Mycobacterium tuberculosis, indicating potential for drug development .
Patent AnalysisLiquid Crystal ApplicationsHighlighted the utility of pyrimidine derivatives as chiral dopants in LCDs, improving optical performance .

Mechanism of Action

The mechanism of action of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways.

    Drug Development: It may act as an agonist or antagonist at specific molecular targets, such as receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 5-butyl-2-(4-heptyloxyphenyl)-pyrimidine with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Purity Application
5-Butyl-2-(4-heptyloxyphenyl)-pyrimidine 57202-14-9 C21H30N2O 326.48 27–30 ≥99% (HPLC) Liquid crystal displays
5-Ethyl-2-[trans-(4-n-propylcyclohexyl)phenyl]pyrimidine 98495-16-0 C21H28N2 308.47 102–103 (Cr→N) ≥99.5% (GC) High-temperature LC phases
5-n-Hexyl-2-(4-n-hexyloxyphenyl)pyrimidine 227605-57-4 C22H32N2O 340.51 31–32 ≥98% (HPLC) Photonic materials
5-Heptyl-2-[4'-(pentyloxy)[1,1'-biphenyl]-4-yl]pyrimidine 107215-52-1 C28H36N2O 416.60 Not reported 98% Pesticide/pharmaceutical intermediates
Key Observations:
  • Substituent Effects on Thermal Stability :
    The ethyl derivative with a rigid trans-4-n-propylcyclohexylphenyl group exhibits a significantly higher melting point (102–103°C) and mesophase stability (nematic phase up to 182°C) compared to the butyl/heptyloxy analog. This highlights how bulky, cyclic substituents enhance thermal stability, critical for high-temperature liquid crystal (LC) applications .

    • In contrast, the linear alkyl chains (butyl, hexyl) in 5-butyl-2-(4-heptyloxyphenyl)-pyrimidine and its hexyl analog result in lower melting points (27–32°C), favoring room-temperature LC phases .
  • Chain Length and Polarity :
    Increasing alkyl chain length (e.g., hexyl vs. butyl) marginally raises the melting point (31–32°C vs. 27–30°C) but reduces purity (≥98% vs. ≥99%), likely due to synthetic challenges in isolating longer-chain derivatives .

  • Functional Group Impact on Applications: The biphenyl moiety in 5-heptyl-2-[4'-(pentyloxy)biphenyl]-pyrimidine (CAS: 107215-52-1) enables π-π stacking interactions, making it suitable for bioactive roles in pesticides, whereas the alkoxy-phenyl groups in LC-focused analogs optimize dielectric anisotropy for display technologies .

Q & A

Q. What are the established synthetic routes for 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Alkylation of the phenolic group with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyrimidine ring formation using Biginelli or Suzuki-Miyaura coupling, depending on substituent compatibility.
  • Purification via column chromatography or recrystallization to achieve >99% purity (HPLC) .
  • Critical parameters: Reaction temperature (optimized at 80–100°C), inert atmosphere (N₂/Ar), and stoichiometric control of alkoxy precursors.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify alkyl chain integration and pyrimidine ring protons. Compare with spectral libraries for pyrimidine derivatives .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) to confirm >99% purity .
  • Thermal behavior : Differential Scanning Calorimetry (DSC) to identify phase transitions (e.g., melting point 27–30°C, nematic-to-isotropic transition at higher temps) .

Q. What are the primary research applications of this compound in materials science?

It serves as a liquid crystal intermediate due to its mesogenic core:

  • The heptyloxy group enhances molecular anisotropy, promoting nematic phase stability in displays .
  • Applications in electro-optical devices: Study dielectric constants and switching times under electric fields .

Advanced Research Questions

Q. How can mesophase behavior be systematically analyzed, and what contradictions might arise in data interpretation?

  • Methodology :
  • Use Polarized Optical Microscopy (POM) with a heating stage to observe birefringence patterns.
  • Cross-validate with DSC thermograms (e.g., enthalpy changes at phase transitions).
    • Common contradictions : Discrepancies between DSC melting points and POM observations may arise from kinetic vs. thermodynamic phase stability. For example, a DSC peak at 30°C (Cr-N transition) might not align with POM textures due to supercooling effects .

Q. What structural modifications could enhance its mesophase range or thermal stability?

  • Substituent tuning : Replace the heptyloxy chain with branched or fluorinated alkyl groups to alter polarity and packing efficiency.
  • Core modification : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to increase dipole moments, as seen in analogs like 5-Ethyl-2-[trans-(4-n-propylcyclohexyl)phenyl]pyrimidine (Cr-N transition at 102–103°C) .
  • Validation : Monitor phase transitions via DSC and compare with computational models (e.g., molecular dynamics simulations).

Q. How can researchers resolve contradictions in yield vs. purity during scale-up synthesis?

  • Root cause analysis :
  • Trace side reactions (e.g., hydrolysis of alkoxy groups) using LC-MS.
  • Optimize solvent systems (switch from DMF to THF for better solubility of long-chain precursors).
    • Mitigation : Implement gradient chromatography or fractional distillation for intermediates. For example, a 95% yield with 99% purity was achieved using silica gel chromatography .

Q. What computational methods are suitable for predicting structure-property relationships?

  • Density Functional Theory (DFT) : Calculate dipole moments and polarizability to correlate with mesophase behavior.
  • Molecular docking : Study interactions with liquid crystal matrices or biological targets (e.g., cytostatic analogs in ).
  • Validation : Cross-check computational results with XRD data (e.g., crystal packing in 5-Phenyl-2-(4-pyridyl)pyrimidine ).

Notes for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., humidity sensitivity of alkoxy groups).
  • Data validation : Use triplicate measurements for DSC and NMR.
  • Safety : Follow protocols for handling pyrimidine intermediates (e.g., toxicity assays in ).

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